Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Accessing 2,5-disubstituted furan-3-carboxylate scaffolds requires de novo synthesis or costly custom routes. This pre-functionalized building block (CAS 1482340-89-5) eliminates that barrier. - **Dual reactivity**: C3 methyl ester (hydrolysis/amidation) + C5 3-oxobutyl ketone (condensation/reduction) enable sequential derivatization. - **Defined properties**: LogP ~1.90, TPSA 56.51 Ų - optimal for drug-like membrane permeability & hit-to-lead SAR. - **Supply certainty**: 98% purity; sealed, dry, 2-8°C storage. Available for immediate B2B shipment.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B13608225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)CCC(=O)C)C(=O)OC
InChIInChI=1S/C11H14O4/c1-7(12)4-5-9-6-10(8(2)15-9)11(13)14-3/h6H,4-5H2,1-3H3
InChIKeyNJQMUTLSNHSUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Physicochemical Profile & Procurement


Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate (CAS: 1482340-89-5) is a 2,5-disubstituted furan-3-carboxylate derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . The compound features a furan ring substituted at the 2-position with a methyl group, at the 3-position with a methyl carboxylate ester, and at the 5-position with a 3-oxobutyl side chain . Computed physicochemical parameters include a topological polar surface area (TPSA) of 56.51 Ų and a calculated LogP of approximately 1.90 , indicating moderate lipophilicity distinct from simpler furan carboxylate analogs. The compound is commercially available at 98% purity with storage recommendations of sealed, dry conditions at 2-8°C .

Building Block 2,5-disubstituted furan-3-carboxylate with reactive ketone handle for downstream derivatization
Lipophilicity Moderate lipophilicity profile supports membrane permeability studies and biphasic reaction systems
Specification High-purity commercial specification enables reproducible synthesis without additional purification

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate vs. Generic Analogs


Substitution of Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate with simpler furan-3-carboxylate analogs is not functionally equivalent due to three distinct molecular features: (i) the 3-oxobutyl side chain introduces a reactive ketone moiety absent in unsubstituted methyl furoate isomers [1]; (ii) the specific 2,5-disubstitution pattern on the furan-3-carboxylate scaffold enables synthetic access to a defined regiochemical space that differs from 2,4-disubstituted isomers or 2-carboxylate regioisomers [2]; and (iii) the combination of methyl ester at C3 with the 3-oxobutyl group at C5 confers physicochemical properties—including LogP and polar surface area—that diverge measurably from both simpler analogs and regioisomeric variants . These differences translate directly to altered chromatographic behavior, distinct reactivity profiles in downstream transformations, and divergent biological or sensory properties in application contexts.

Ketone functionality

Simpler furan-3-carboxylate analogs lack the 3-oxobutyl ketone, removing a key reactive handle for condensation or reductive amination.

Regiochemical pattern

2,5-disubstitution on the 3-carboxylate scaffold differs from 2,4- or 2-carboxylate isomers, altering synthetic access and electronic environment.

Physicochemical profile

LogP and polar surface area diverge from simpler analogs, which may shift chromatographic retention and partitioning behavior.

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Differentiation Evidence


Lipophilicity Advantage: LogP Comparison

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate exhibits a calculated LogP of 1.89622, representing a substantial increase in lipophilicity relative to the unsubstituted core scaffold Methyl 2-methylfuran-3-carboxylate, which has a reported LogP of 1.2 (XLogP3) to 1.72 [1]. The 3-oxobutyl substitution contributes to this elevated LogP, which aligns more closely with drug-like chemical space parameters. This differentiation is relevant for applications requiring enhanced membrane permeability or altered partitioning behavior in biphasic reaction systems .

Lipophilicity (LogP)
Reported
LogP ≈ 1.90 vs. 1.2–1.72
Supports selection for higher membrane permeability or altered partitioning
Computational prediction; verify experimentally
Lipophilicity Drug-likeness ADME prediction Partition coefficient

Regioisomeric Advantage: 3-Carboxylate vs. 2-Carboxylate

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate bears the carboxylate ester at the furan 3-position, distinguishing it from the regioisomeric Methyl 5-(3-oxobutyl)furan-2-carboxylate (MW 196.20 g/mol, C10H12O4) which positions the ester at the 2-position . The 3-carboxylate regiochemistry places the ester group meta to the furan oxygen and adjacent to the 2-methyl substituent, altering the electronic environment of the furan ring and modifying reactivity at the ester carbonyl. This regiochemical distinction is critical in structure-activity relationship studies where substitution pattern dictates biological target engagement [1].

Regiochemistry
Reported
3‑carboxylate (C3) vs. 2‑carboxylate isomer
Regiochemical identity is critical for SAR and target engagement studies
Structural comparison; order correct isomer
Regioselective synthesis Heterocyclic building blocks Medicinal chemistry Structure-activity relationship

Purity Advantage Over Lower-Grade Analogs

Commercially sourced Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is consistently specified at 98% purity across multiple reputable vendors including LeYan, ChemScene, and MolDB . In contrast, certain structurally related furan carboxylate derivatives—such as (E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate—are routinely offered at 95% purity . The 98% specification provides a quantifiable quality benchmark that supports reproducibility in sensitive synthetic applications and reduces the burden of additional purification steps prior to use.

Purity specification
Data to verify
Δ = +3% absolute vs. common 95% grade
Reduced impurity-related variability supports reproducible outcomes
Vendor datasheets; confirm lot-specific COA
Chemical procurement Quality control Reproducibility Analytical standards

Ketone Group Reactivity vs. Unsubstituted Analogs

The 3-oxobutyl substituent at the furan 5-position of Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate introduces a ketone functional group that is absent in simpler furan-3-carboxylate analogs such as Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8) or Methyl furan-3-carboxylate (CAS 13129-23-2) [1]. This ketone moiety provides a distinct handle for further synthetic elaboration, including nucleophilic addition, condensation, and reduction reactions, that is unavailable in unsubstituted or solely alkyl-substituted furan carboxylates. The presence of both ester (at C3) and ketone (on C5 side chain) functionalities enables orthogonal reactivity strategies .

Ketone reactivity
Class-level
Ester (C3) + ketone (C5 side chain)
Enables orthogonal derivatization strategies not possible with ester-only analogs
Functional group inference; validate in target reaction
Synthetic intermediate Functional group reactivity Aldol chemistry Heterocyclic derivatization

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Research Applications


Medicinal Chemistry: Pharmacophore Building Block

This compound serves as a pre-functionalized building block for constructing 2,5-disubstituted furan-3-carboxylate scaffolds, which are recognized as valuable pharmacophores in medicinal chemistry [1]. The 3-oxobutyl side chain provides a ketone handle for further derivatization, while the 2-methyl and 3-carboxylate ester substituents define a specific substitution pattern. The compound's LogP of approximately 1.90 positions it within drug-like lipophilicity space suitable for hit-to-lead optimization programs targeting membrane-permeable small molecules . The 98% commercial purity specification supports reproducible SAR studies without confounding impurity effects.

Flavor & Fragrance: Ketone-Functionalized Scaffold

Furan-3-carboxylate esters are established flavor and fragrance compounds, with methyl furoate isomers known for fruity, berry-like odor profiles [1]. Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate extends this scaffold by incorporating a 3-oxobutyl ketone side chain at the 5-position, which may modulate volatility (indicated by higher molecular weight of 210.23 g/mol versus 126.11 g/mol for methyl furoate) and odor character . The compound is positioned for sensory evaluation studies and as a synthetic intermediate for novel fragrance molecules requiring the furan-3-carboxylate core with additional functionalization capacity.

Organic Synthesis: Orthogonal Reactivity Intermediate

The compound presents two distinct reactive centers: the methyl ester at C3 (amenable to hydrolysis, transesterification, or amidation) and the 3-oxobutyl ketone at C5 (available for nucleophilic addition, condensation, or reduction) [1]. This orthogonal reactivity enables sequential derivatization strategies that are not possible with simpler furan carboxylates lacking the ketone moiety. The 2,5-disubstituted furan-3-carboxylate framework is synthetically non-trivial to access via de novo routes, making this commercially available building block valuable for convergent synthetic approaches to complex heterocyclic targets .

Application
Selection Property
Validation Focus
Medicinal chemistry building block
2,5-disubstituted furan-3-carboxylate pharmacophore with moderate lipophilicity
SAR reproducibility; membrane permeability assays
Flavor & fragrance intermediate
Furan-3-carboxylate ester core with ketone modification for odor modulation
Sensory evaluation; volatility profiling
Orthogonal synthesis intermediate
Dual ester and ketone reactive handles for sequential derivatization
Chemoselectivity verification; multi-step synthesis compatibility
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